molecular formula C10H13N3O4 B14610514 N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide CAS No. 59290-14-1

N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14610514
CAS No.: 59290-14-1
M. Wt: 239.23 g/mol
InChI Key: IOHOKSFHTFSBSY-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 5-position and an ethoxyethyl group at the N-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide typically involves the nitration of a pyridine derivative followed by the introduction of the ethoxyethyl group. One common method involves the nitration of 3-carboxypyridine to form 5-nitro-3-carboxypyridine, which is then reacted with 2-ethoxyethylamine under suitable conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings.

Mechanism of Action

The exact mechanism of action of N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • N-(2-Methoxyethyl)-5-nitropyridine-3-carboxamide
  • N-(2-Ethoxyethyl)-4-nitropyridine-3-carboxamide
  • N-(2-Ethoxyethyl)-5-aminopyridine-3-carboxamide

Comparison: N-(2-Ethoxyethyl)-5-nitropyridine-3-carboxamide is unique due to the specific positioning of the nitro and ethoxyethyl groups on the pyridine ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the nitro group at the 5-position may enhance its potential as an antimicrobial agent compared to compounds with the nitro group at other positions.

Properties

CAS No.

59290-14-1

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

N-(2-ethoxyethyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O4/c1-2-17-4-3-12-10(14)8-5-9(13(15)16)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,14)

InChI Key

IOHOKSFHTFSBSY-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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